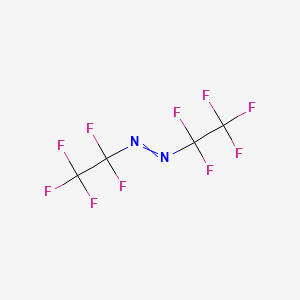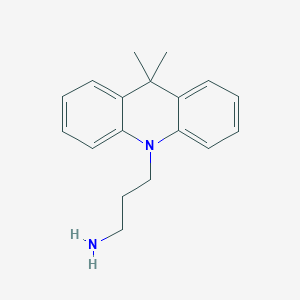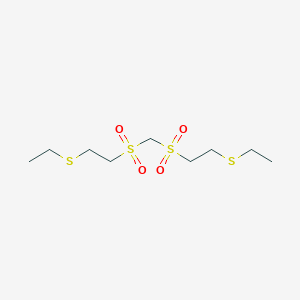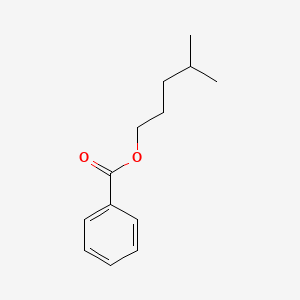
Propanamide, N,N'-1,2-ethanediylbis[3-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is a chemical compound with the molecular formula C8H16N2O2S2 It is characterized by the presence of two propanamide groups connected by an ethanediyl bridge, each bearing a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] typically involves the reaction of ethanediamine with 3-mercaptopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethanediamine is reacted with 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.
Step 2: The intermediate is then purified and subjected to further reaction to yield the final product, Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: Thiols are the primary products.
Substitution: Various substituted amides and esters can be formed depending on the nucleophile used.
Scientific Research Applications
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N,N’-1,2-ethanediylbis[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-]: This compound has similar structural features but contains fluorinated groups, which can significantly alter its properties.
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-2,2-dimethylpropanoic acid]: This compound has additional methyl groups, affecting its reactivity and applications.
Uniqueness
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to form disulfides and thiols makes it particularly valuable in biochemical research and industrial applications.
Properties
CAS No. |
818-41-7 |
|---|---|
Molecular Formula |
C8H16N2O2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
3-sulfanyl-N-[2-(3-sulfanylpropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c11-7(1-5-13)9-3-4-10-8(12)2-6-14/h13-14H,1-6H2,(H,9,11)(H,10,12) |
InChI Key |
BSICYDQQORWGMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)NCCNC(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)



![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)





![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
